N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide is a synthetic organic compound characterized by the presence of a fluorinated cyclopropyl group and a phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves the following steps:
Formation of the Fluorocyclopropyl Intermediate: The trans-2-fluorocyclopropyl intermediate can be synthesized through the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions.
Coupling with Phenylethylamine: The intermediate is then coupled with ®-1-phenylethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves acetylation of the coupled product using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorinated cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylethyl moiety can contribute to its overall biological activity. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: can be compared with other fluorinated cyclopropyl derivatives and phenylethyl compounds.
Fluorinated Cyclopropyl Derivatives: Compounds such as trans-2-fluorocyclopropylamine and trans-2-fluorocyclopropylmethanol.
Phenylethyl Compounds: Compounds such as ®-1-phenylethylamine and ®-1-phenylethanol.
Uniqueness
Structural Features: The combination of a fluorinated cyclopropyl group and a phenylethyl moiety in a single molecule is unique and can impart distinct chemical and biological properties.
Reactivity: The presence of both fluorine and phenylethyl groups can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16FNO |
---|---|
Molekulargewicht |
221.27 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-fluorocyclopropyl]-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3/t9-,12-,13-/m1/s1 |
InChI-Schlüssel |
OCTBCPYJCKBUPG-OASPWFOLSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N([C@@H]2C[C@H]2F)C(=O)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.